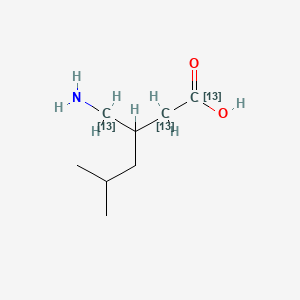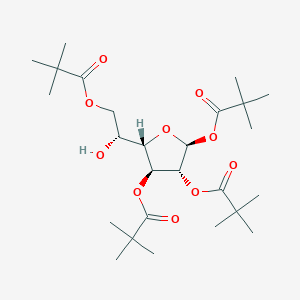
3-FPr-6-Me-Tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl-6-Methyl-Tetrazine is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their unique structure, which includes a six-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl-6-Methyl-Tetrazine typically involves the reaction of a substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol. This reaction is followed by oxidation using sodium nitrite in acetic acid . The process can be carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazines, including 3-Fluoropropyl-6-Methyl-Tetrazine, often employs solid-phase synthesis and multicomponent one-pot reactions. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl-6-Methyl-Tetrazine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Coupling Reactions: These reactions involve the formation of a new bond between two molecules.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of a cyclic structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, ethanol, sodium nitrite, and acetic acid. Microwave-assisted conditions are often employed to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield substituted tetrazine derivatives, while coupling reactions can produce complex tetrazine-based structures .
Scientific Research Applications
3-Fluoropropyl-6-Methyl-Tetrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoropropyl-6-Methyl-Tetrazine involves its ability to undergo rapid bioorthogonal reactions. These reactions are characterized by their fast kinetics and high specificity, making them suitable for in vivo applications. The compound’s unique fluorescence properties also play a crucial role in its mechanism of action, allowing for efficient imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoropropyl-6-Methyl-Tetrazine include:
- 3-Amino-6-Chlorotetrazine
- 3-Amino-6-Methylthiotetrazine
Uniqueness
What sets 3-Fluoropropyl-6-Methyl-Tetrazine apart from its similar compounds is its unique combination of a fluoropropyl group and a methyl group. This combination enhances its reactivity and fluorescence properties, making it particularly valuable for applications in bioorthogonal chemistry and materials science .
Properties
CAS No. |
1629962-55-5 |
|---|---|
Molecular Formula |
C6H9FN4 |
Molecular Weight |
155.16 |
Purity |
>95% |
Synonyms |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)



